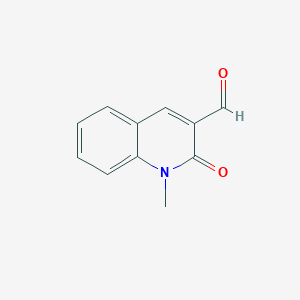

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406782 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67735-60-8 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a quinolone core with a reactive aldehyde group, positions it as a crucial intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the fundamental properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, including its synthesis, physicochemical characteristics, and chemical reactivity. Furthermore, it delves into its applications, particularly as a scaffold in the development of novel therapeutic agents.

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and a growing number of compounds with anticancer, anti-HIV, and antimalarial properties. The introduction of a methyl group at the N-1 position and a formyl group at the C-3 position of the 2-oxo-quinoline ring system endows 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with specific reactivity and potential for biological activity. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this important building block.

Synthesis and Characterization

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is typically achieved through a two-step process, commencing with the formylation of an appropriate N-arylacetamide, followed by N-methylation.

Synthesis of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The precursor, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is commonly synthesized from N-arylacetamides through a Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic chloroiminium salt then facilitates the cyclization and formylation of the N-arylacetamide to yield the 2-chloro-3-formylquinoline intermediate. Subsequent hydrolysis of the 2-chloro derivative affords 2-oxo-1,2-dihydroquinoline-3-carbaldehyde[1].

Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamide

-

To a stirred solution of the appropriate N-arylacetamide in DMF at 0-5°C, add POCl₃ dropwise.

-

After the addition is complete, heat the reaction mixture to 90°C.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the 2-chloro-3-formylquinoline product.

-

Filter the precipitate, wash with water, and dry.

-

Hydrolyze the 2-chloro-3-formylquinoline by refluxing in concentrated hydrochloric acid to obtain 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Caption: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde.

N-Methylation to Yield 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

The final step involves the N-methylation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This is typically achieved by treating the precursor with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an appropriate solvent like dimethylformamide (DMF)[2].

Experimental Protocol: N-Methylation [2]

-

Suspend 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in DMF and cool in an ice bath.

-

Add sodium hydride portionwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour.

-

Recool the mixture in an ice bath and add methyl iodide.

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Pour the mixture into water and extract with an organic solvent (e.g., methylene chloride).

-

Wash the combined organic extracts with water, dry over an anhydrous salt, and evaporate the solvent.

-

Purify the residue, for instance by trituration with diethyl ether, to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid. A yield of 74% has been reported for this procedure[2].

Caption: N-Methylation of the quinolone precursor.

Physicochemical and Spectroscopic Properties

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a solid substance, appearing as a white or light yellow crystalline solid[3]. It exhibits solubility in some organic solvents such as ethanol, diethyl ether, and dichloromethane[3].

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molar Mass | 187.19 g/mol | [3] |

| Melting Point | 215 °C | [3] |

| Boiling Point (Predicted) | 326.6 ± 41.0 °C | [3] |

| Density (Predicted) | 1.321 g/cm³ | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehydic proton (typically downfield, around 10 ppm), a singlet for the N-methyl group (around 3.5-4.0 ppm), and a singlet for the vinyl proton at the C-4 position. For the closely related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the aldehydic proton appears at 10.22 ppm and the N-H proton at 12.15 ppm in DMSO-d₆.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinolone ring (around 160-170 ppm), the aldehydic carbonyl carbon (around 190-200 ppm), aromatic and vinyl carbons (in the 110-150 ppm range), and the N-methyl carbon (around 30-40 ppm)[4][5].

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the quinolone ring (around 1650-1670 cm⁻¹) and a distinct C=O stretching band for the aldehyde group (around 1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present[6][7].

-

Mass Spectrometry: Under mass spectrometry, the molecule is expected to show a prominent molecular ion peak. Common fragmentation patterns for quinolones involve the loss of CO, H₂O, and fragmentation of substituents on the quinoline ring[2][8].

Chemical Reactivity

The chemical reactivity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is primarily dictated by the aldehyde group and the quinolone ring system.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations:

-

Condensation Reactions: It readily undergoes condensation reactions with a variety of nucleophiles. For instance, it can react with active methylene compounds in Knoevenagel condensations, and with amines and hydrazines to form Schiff bases and hydrazones, respectively[1][9]. These derivatives are often key intermediates in the synthesis of more complex heterocyclic systems and have been explored for their biological activities[10].

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

Caption: Key reactions of the aldehyde group.

Reactions of the Quinolone Ring

The quinolone ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The positions of substitution will be directed by the existing substituents.

Applications in Drug Discovery and Materials Science

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a valuable building block in the development of new pharmaceuticals and functional materials[8].

Medicinal Chemistry

The 2-oxo-quinoline scaffold is a key component of many biologically active molecules. Derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated for a range of therapeutic applications:

-

Anticancer Agents: The quinoline core is present in several approved and investigational anticancer drugs[11]. Derivatives of 2-oxo-quinolines, such as those containing α-aminophosphonates, have shown promising antitumor activity[12].

-

Antimicrobial Agents: The quinolone family is renowned for its antibacterial properties[13]. While the classic fluoroquinolones have a different substitution pattern, the inherent bioactivity of the quinolone nucleus makes it an attractive starting point for the development of new antimicrobial agents[8].

-

Enzyme Inhibitors and Receptor Modulators: The versatile chemistry of this compound allows for the synthesis of libraries of derivatives that can be screened for their ability to interact with various biological targets, including enzymes and receptors[8].

Materials Science

The quinoline ring system also possesses interesting photophysical properties. As such, derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are utilized in the creation of fluorescent probes for biological imaging and in the development of advanced materials with specific optical and electronic properties[8].

Conclusion

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a synthetically accessible and highly versatile chemical intermediate. Its well-defined reactivity, particularly at the aldehyde position, provides a gateway to a vast chemical space of novel quinolone derivatives. The established importance of the quinolone scaffold in medicinal chemistry underscores the potential of this compound as a key building block for the discovery of new therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to be a valuable resource for researchers in both academic and industrial settings.

References

- PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde.

- Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.

- Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

- National Institutes of Health. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.

- Gibson, J. A., Kynaston, W., & Lindsey, A. S. (1955). The Infrared Spectra of Some Pyridones and Quinolones and Their Behaviour in the Kolbe-Schmitt Reaction. Journal of the Chemical Society (Resumed), 4340-4344.

- ChemBK. (2024, April 9). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

- Taylor & Francis Online. (2011, December 14). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- PubMed. (2024, June 17).

- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2003).

- International Journal of Chemistry Studies. (2018). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. 2(4), 01-04.

- DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- National Center for Biotechnology Information. (2020).

-

MDPI. (2021). [2][8]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines.

- Royal Society of Chemistry. (2018).

- YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy.

- BenchChem. (n.d.).

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (2005).

- ResearchGate. (2006). Infrared spectra and the structure of drugs of the fluoroquinolone group.

- National Institutes of Health. (n.d.).

- Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin.

- Fiveable. (n.d.). Carbonyl Condensation Reactions | Organic Chemistry Class Notes.

- PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.

- PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.

- MDPI. (2020).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. youtube.com [youtube.com]

- 6. The infrared spectra of some pyridones and quinolones and their behaviour in the Kolbe–Schmitt reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that the true value of a chemical intermediate lies not just in its structure, but in its potential. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a prime example of such a molecule. It is more than a mere building block; it is a versatile scaffold, a key that unlocks a diverse array of complex molecular architectures with significant potential in medicinal chemistry and materials science. This guide is crafted to provide a comprehensive and practical understanding of this compound, moving beyond a simple recitation of facts to delve into the causality behind its synthesis and reactivity. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to confidently and creatively utilize this potent intermediate in their own endeavors.

Introduction to a Versatile Scaffold

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with the chemical formula C₁₁H₉NO₂, is a pale yellow to brown crystalline solid.[1][2] Its molecular structure, featuring a quinolone core functionalized with a reactive aldehyde group, makes it a highly valuable intermediate in organic synthesis.[3] The strategic placement of the formyl group at the 3-position, adjacent to the N-methylated lactam, imparts a unique electronic and steric environment that dictates its reactivity and makes it a focal point for molecular elaboration. This compound serves as a crucial precursor in the synthesis of a wide range of bioactive molecules, including potential therapeutic agents for neurological disorders and novel fluorescent probes for biological imaging.[3][4] Its utility also extends to materials science, where it contributes to the development of advanced materials with tailored optical and electronic properties.[3]

| Property | Value | Source(s) |

| CAS Number | 67735-60-8 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][5] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Pale yellow to brown solid | [1][2] |

| Melting Point | 215 °C | [1] |

| Boiling Point (Predicted) | 326.6 ± 41.0 °C | [1] |

| Density (Predicted) | 1.321 g/cm³ | [1] |

Synthesis Strategies: Building the Core Structure

The synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be approached through two primary routes: direct methylation of the corresponding N-unsubstituted precursor or a multi-step sequence involving a Vilsmeier-Haack reaction.

N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

This is a direct and efficient method for the synthesis of the title compound, starting from the readily available 1,2-dihydro-2-oxoquinoline-3-carbaldehyde. The choice of a strong base is critical to deprotonate the relatively acidic N-H of the quinolone ring, forming a nucleophilic anion that readily reacts with a methylating agent.

-

Deprotonation: To a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in anhydrous dimethylformamide (DMF, 10 mL), cooled in an ice bath, add sodium hydride (NaH, 55% dispersion in oil; 0.268 g) portion-wise.

-

Insight: The use of a strong, non-nucleophilic base like NaH is crucial to prevent side reactions with the aldehyde functionality. DMF is an excellent polar aprotic solvent for this reaction, dissolving the reactants and intermediates.

-

-

Warming and Heating: Allow the reaction mixture to warm to ambient temperature and then heat to 60 °C for 1 hour to ensure complete deprotonation.

-

Methylation: Recool the mixture in an ice bath and add methyl iodide (CH₃I, 0.41 mL).

-

Insight: Methyl iodide is a highly reactive methylating agent. The reaction is performed at a low temperature to control its exothermicity.

-

-

Reaction Completion: Add an additional 50 mL of DMF and stir the mixture at ambient temperature for 16 hours.

-

Work-up and Isolation: Pour the reaction mixture into water (50 mL) and extract with methylene chloride (3 x 50 mL). The combined organic extracts are washed with water (50 mL) and evaporated under reduced pressure.

-

Purification: Triturate the residue with diethyl ether to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (0.81 g, 74% yield).

Caption: N-Methylation Synthesis Workflow.

Vilsmeier-Haack Approach: A Multi-step Synthesis

The Vilsmeier-Haack reaction provides an alternative route, particularly useful for creating substituted quinoline-3-carbaldehydes from N-arylacetamides.[6][7] This method involves the formation of a 2-chloro-3-formylquinoline intermediate, which is then converted to the desired 2-oxo derivative.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).

-

Cyclization and Formylation: The Vilsmeier reagent reacts with an N-arylacetamide to induce cyclization and formylation, yielding a 2-chloro-3-formylquinoline.

-

Hydrolysis: The 2-chloro group is hydrolyzed to a 2-oxo group under acidic conditions.

-

N-Methylation: The resulting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde is then N-methylated as described in the previous section.

Caption: Vilsmeier-Haack Synthesis Workflow.

Structural Elucidation: Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group around 3.7-3.9 ppm. The aldehydic proton should appear as a singlet at a downfield chemical shift, typically in the range of 10.0-10.5 ppm. The aromatic protons of the quinoline ring will exhibit a complex splitting pattern in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl signal for the aldehyde around 185-195 ppm and the lactam carbonyl at approximately 160-165 ppm. The N-methyl carbon should resonate around 30-35 ppm. The remaining aromatic and vinylic carbons will appear in the 110-150 ppm range.

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl stretching band for the aldehyde group around 1670-1690 cm⁻¹ and another strong carbonyl stretch for the lactam at approximately 1640-1660 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight of 187.19 g/mol .

Chemical Reactivity: A Hub for Molecular Diversity

The reactivity of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is dominated by its aldehyde functionality, which serves as an electrophilic center for a variety of nucleophilic additions and condensation reactions.

Reactions at the Aldehyde Group

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[8] This reactivity is fundamental to its use in synthesizing various heterocyclic systems and bioactive molecules. For instance, condensation with thiosemicarbazides is a common strategy to produce ligands for metal complexes with potential anticancer properties.[9]

-

Knoevenagel Condensation: The aldehyde is an excellent substrate for the Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[10][11] This reaction leads to the formation of α,β-unsaturated systems, which are themselves versatile intermediates.

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with high regioselectivity.[12][13] The reaction with a phosphorus ylide allows for the introduction of a variety of substituted vinyl groups at the 3-position of the quinoline core.

-

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds are expected to add to the aldehyde to form secondary alcohols after an acidic workup. This provides a route to introduce a wide range of alkyl, aryl, or vinyl substituents.

Caption: Key Reactions of the Aldehyde Group.

Applications in Drug Discovery and Materials Science

The true significance of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is realized in its application as a starting material for molecules with important biological and physical properties.

Medicinal Chemistry and Drug Development

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, and this aldehyde serves as a key entry point for the synthesis of novel drug candidates.

-

Anticancer Agents: A significant body of research focuses on the synthesis of thiosemicarbazone derivatives of quinoline-3-carbaldehydes and their metal complexes, which have shown promising in vitro cytotoxicity against various cancer cell lines.[9] The ability of these compounds to circumvent cisplatin resistance is a particularly noteworthy area of investigation.

-

Antimicrobial Agents: The quinolone core is famously associated with antibacterial activity. Derivatives of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are being explored for the development of new antimicrobial agents to combat resistant bacterial strains.[4]

-

Neurological Disorders: This compound is highlighted as a key intermediate for pharmaceutical agents targeting neurological disorders, leveraging the ability of the quinoline scaffold to interact with biological targets in the central nervous system.[3][4]

Fluorescent Probes and Materials Science

The inherent fluorescence of the quinolone ring system, which can be modulated by substitution, makes this aldehyde an attractive precursor for the development of fluorescent probes.

-

Biological Imaging: By conjugating the aldehyde with other molecules, researchers can create fluorescent probes for visualizing specific cellular processes and biomolecules with high specificity.[3][4]

-

Advanced Materials: The unique electronic properties of the quinoline core allow for its incorporation into advanced materials with specific optical and electronic characteristics, with potential applications in organic electronics and sensor technology.[3]

Conclusion and Future Outlook

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant strategic importance for researchers in both academic and industrial settings. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide a robust platform for the creation of a vast chemical space. The demonstrated and potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, underscore its value in addressing pressing healthcare challenges. Furthermore, its utility in the design of fluorescent probes and advanced materials opens up exciting avenues for innovation in diagnostics and technology. As our understanding of the biological and physical properties of quinoline derivatives continues to expand, the importance of key intermediates like 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is set to grow, making it a cornerstone for future discoveries.

References

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.

- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.

-

PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Knoevenagel condensation. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]

- Hamama, W. S., Zoorob, H. H., & El-Shafiy, H. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6433-6463.

- Kulkarni, M. G., Desai, M. P., Birhade, D. R., Shaikh, Y. B., Dhatrak, A. N., & Gannimani, R. (2012). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry, 8, 1725-1729.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 1-5.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Pawar, R., Dake, S. A., Shinde, S. V., & Vyawahare, S. K. (Eds.). (n.d.).

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

- Shi, W., Zhang, Y., & Ma, H. (2022). Metal–organic frameworks (MOFs) as fluorescence sensors: principles, development and prospects. CrystEngComm, 24(30), 5349-5363.

-

ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. Retrieved from [Link]

- Kim, Y., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3984-3987.

-

ResearchGate. (n.d.). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]

- Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8569.

- Mondal, S., & Ghorai, P. K. (2021).

- Mohamed, E. A. (2023).

-

ResearchGate. (n.d.). Carbonyl olefination of N-substituted tetrahydroquinoline-6-carbaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some new bioactive heterocycles. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Sharma, S. D., & Kaur, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065-4075.

- Cichońska, M., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3195.

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

- Da Settimo, F., et al. (2017). Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein. Scientific Reports, 7(1), 1-13.

-

University of Illinois Springfield. (n.d.). Organometallic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

- Dolmella, A., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1868.

-

PubMed Central (PMC). (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal–organic frameworks (MOFs) as fluorescence sensors: principles, development and prospects. Retrieved from [Link]

- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365-376.

-

Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig reaction. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. chemijournal.com [chemijournal.com]

- 7. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. US10570121B2 - Substituted dihydroisoquinolinone compounds - Google Patents [patents.google.com]

- 11. RU2097379C1 - 3-carboxaldehyde derivatives of quinoline - Google Patents [patents.google.com]

- 12. d-nb.info [d-nb.info]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, identified by the CAS Number 67735-60-8 , is a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science.[1] Its quinolone scaffold, featuring a reactive aldehyde moiety at the 3-position, provides a versatile platform for the synthesis of a diverse array of complex molecules. This guide offers an in-depth exploration of its synthesis, spectroscopic characterization, reactivity, and applications, providing researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their scientific endeavors.

The inherent reactivity of the 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde core structure makes it a valuable intermediate in the development of novel therapeutic agents and advanced functional materials.[1] The strategic placement of the aldehyde group allows for a multitude of chemical transformations, leading to the generation of libraries of compounds with potential biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] Furthermore, its unique photophysical properties have led to its use in the creation of fluorescent probes for biological imaging.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is presented in the table below.

| Property | Value |

| CAS Number | 67735-60-8 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Pale yellow to brown solid |

| Purity | Typically ≥95% |

Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

There are two primary and reliable synthetic routes to access 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: N-Methylation of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde

This is a direct and efficient method for the synthesis of the title compound, starting from the readily available 1,2-dihydro-2-oxoquinoline-3-carbaldehyde. The reaction proceeds via the deprotonation of the nitrogen atom in the quinolone ring, followed by nucleophilic attack on an electrophilic methyl source, typically methyl iodide.

Experimental Protocol: [4]

-

Deprotonation: To a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in anhydrous dimethylformamide (DMF, 10 ml), cooled in an ice bath, add sodium hydride (55% w/w suspension in oil; 0.268 g) portion-wise.

-

Warming: Allow the reaction mixture to warm to ambient temperature and then heat to 60°C for 1 hour.

-

Methylation: Recool the mixture in an ice bath and add methyl iodide (0.41 ml).

-

Reaction Completion: Add an additional 50 ml of DMF and stir the mixture at ambient temperature for 16 hours.

-

Work-up: Pour the reaction mixture into water (50 ml) and extract with methylene chloride (3 x 50 ml).

-

Purification: Wash the combined organic extracts with water (50 ml) and evaporate the solvent under reduced pressure. Triturate the residue with diethyl ether to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (0.81 g, 74% yield).

Causality of Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the relatively acidic N-H of the quinolone ring.

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

-

Ice Bath: The initial deprotonation is exothermic and controlling the temperature prevents potential side reactions.

-

Heating to 60°C: This step ensures complete deprotonation before the addition of the electrophile.

-

Trituration with Diethyl Ether: This is a simple and effective method for purifying the solid product by washing away soluble impurities.

Caption: N-Methylation of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde.

Method 2: Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] In the context of quinoline synthesis, it is employed to introduce a formyl group at the 3-position of a quinoline precursor. The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde via this route typically involves a multi-step process.

Reaction Pathway:

-

Vilsmeier-Haack Reaction: An appropriately substituted N-methylacetanilide is reacted with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and DMF) to yield a 2-chloro-3-formylquinoline derivative.

-

Hydrolysis: The resulting 2-chloroquinoline is then hydrolyzed under acidic or basic conditions to the corresponding 2-oxoquinoline.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich acetanilide derivative. Subsequent cyclization and elimination steps lead to the formation of the quinoline ring.

Caption: Vilsmeier-Haack synthesis pathway.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the vinyl proton, and the N-methyl protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| H-4 (vinyl) | 8.0 - 8.5 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

| N-CH₃ | 3.5 - 4.0 | Singlet |

Interpretation: The downfield shift of the aldehyde proton is characteristic of its electron-withdrawing nature. The singlet for the H-4 proton is due to the absence of adjacent protons. The aromatic protons will appear as a complex multiplet system, and the N-methyl protons will be a sharp singlet.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 190 - 200 |

| C=O (quinolone) | 160 - 170 |

| C-4 | 140 - 150 |

| Aromatic-C | 115 - 140 |

| C-3 | 120 - 130 |

| N-CH₃ | 30 - 40 |

Interpretation: The carbonyl carbons of the aldehyde and the quinolone ring will be the most downfield signals. The chemical shifts of the aromatic carbons will be influenced by the substituents on the ring.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1700 |

| C=O (quinolone) | 1640 - 1660 |

| C=C (aromatic) | 1500 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

Interpretation: The two distinct carbonyl stretching frequencies are a key feature of the IR spectrum, confirming the presence of both the aldehyde and the quinolone carbonyl groups.

Mass Spectrometry (Expected)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 187.

Reactivity and Applications

The synthetic utility of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stems primarily from the reactivity of its aldehyde functional group. This allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various biologically active molecules and functional materials.

Formation of Schiff Bases and Derivatives

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a diverse library of derivatives. For instance, reaction with thiosemicarbazides yields thiosemicarbazones, which are known to be excellent chelating agents for metal ions and have shown significant biological activities.[2]

Caption: Key reactions of the aldehyde group.

Applications in Drug Discovery

The 2-oxo-quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated for a range of pharmacological activities.

-

Anticancer Activity: Copper(II) complexes of thiosemicarbazones derived from the related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have demonstrated potent and selective anticancer activity against various human tumor cell lines.[3] The ability to chelate metal ions is believed to play a crucial role in their mechanism of action.

-

Antimicrobial and Antimalarial Properties: The quinoline core is present in many antimalarial drugs, and derivatives of this scaffold are continuously being explored for their antimicrobial and antimalarial potential.[3]

-

Enzyme Inhibitors and Receptor Modulators: The versatile chemistry of this compound allows for its use as a scaffold in the design of enzyme inhibitors and receptor modulators for various therapeutic targets.[3]

Applications in Materials Science

Beyond its pharmaceutical applications, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is also utilized in the field of materials science. Its unique chemical and photophysical properties make it a suitable building block for the development of:

-

Fluorescent Probes: The quinolone ring system can exhibit fluorescence, and modifications through the aldehyde group can be used to tune its photophysical properties for applications in biological imaging.[1]

-

Advanced Materials: The compound contributes to the development of materials with specific optical and electronic properties.[1]

Conclusion

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a highly versatile and valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it a key intermediate for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for its effective utilization in research and development.

References

-

PrepChem. Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]

-

International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. [Link]

-

ResearchGate. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). [Link]

-

PubChem. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. chemijournal.com [chemijournal.com]

- 8. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C11H9NO2 | CID 906097 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. We will delve into its fundamental physicochemical properties, established synthetic routes with mechanistic insights, and its current and prospective applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, also known as 1-methyl-2-oxoquinoline-3-carbaldehyde, is a quinoline derivative characterized by a methyl group at the N1 position and a formyl group at the C3 position of the 2-oxo-1,2-dihydroquinoline core.[1] This specific substitution pattern imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1]

Physicochemical Data Summary

A compilation of the key physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |

| Molecular Weight | 187.198 g/mol | [2] |

| CAS Number | 67735-60-8 | [1][2][3][4] |

| Appearance | Brown to pale yellow solid | [1][3][5] |

| Purity | ≥95% (NMR) to 97% | [1][2] |

| Melting Point | 215 - 217.7 °C | [2][3] |

| Boiling Point | 326.6 ± 41.0 °C (Predicted) | [3] |

| Canonical SMILES | CN1C(=O)C(C=O)=CC2=CC=CC=C21 | [2] |

| InChI Key | AWJCCKYFFMSHCJ-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is most commonly achieved through the N-methylation of its precursor, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

N-Methylation via Williamson Ether Synthesis Analogue

A reliable and frequently cited method for the synthesis involves the use of a strong base to deprotonate the nitrogen of the quinolone ring, followed by nucleophilic attack on a methylating agent.[5]

-

Deprotonation: To a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1 g) in anhydrous dimethylformamide (DMF, 10 ml), cooled in an ice bath, sodium hydride (NaH, 55% w/w suspension in oil; 0.268 g) is added portionwise.[5] The use of NaH, a strong non-nucleophilic base, is crucial to quantitatively deprotonate the amide nitrogen without competing side reactions.

-

Warming and Activation: The reaction mixture is allowed to warm to ambient temperature and then heated to 60°C for 1 hour to ensure complete formation of the sodium salt.[5]

-

Methylation: The mixture is re-cooled in an ice bath, and methyl iodide (CH₃I, 0.41 ml) is added.[5] Methyl iodide serves as an excellent electrophile for the Sₙ2 reaction with the anionic nitrogen.

-

Reaction Completion: An additional volume of DMF (50 ml) is added, and the mixture is stirred at ambient temperature for 16 hours to drive the reaction to completion.[5]

-

Work-up and Purification: The reaction mixture is poured into water (50 ml) and extracted with methylene chloride (3 x 50 ml). The combined organic extracts are washed with water (50 ml) and evaporated under reduced pressure. The resulting residue is triturated with diethyl ether to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (yield: 74%).[5]

Caption: A flowchart illustrating the key stages in the synthesis of the title compound.

Key Applications in Research and Development

The unique chemical architecture of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde makes it a valuable building block in several areas of scientific research.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications at the C3 position, facilitated by the reactive aldehyde group, allow for the generation of diverse molecular libraries. These libraries can be screened for activity against a range of biological targets, including those involved in neurological disorders.[1] The aldehyde functionality readily undergoes condensation reactions with amines, hydrazines, and thiosemicarbazides, providing a straightforward entry to Schiff bases and other derivatives with potential therapeutic properties.[6]

Fluorescent Probes and Materials Science

The quinoline nucleus is known for its fluorescent properties. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is utilized in the development of fluorescent probes for biological imaging.[1] The ability to conjugate this molecule to other biomolecules or nanoparticles via the aldehyde group allows for the targeted labeling and visualization of cellular processes. In materials science, this compound contributes to the creation of advanced materials with specific optical and electronic properties.[1]

Chemical Biology Research

In the field of chemical biology, this compound serves as a scaffold for designing molecules that can modulate the function of enzymes and receptors.[1] The synthesis of derivatives and their subsequent biological evaluation contribute to a deeper understanding of biochemical pathways and can lead to the identification of novel drug targets.[1]

Safety and Handling

While a comprehensive toxicological profile is not widely published, standard laboratory safety precautions should be observed when handling 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. It is recommended to store the compound at 0-8°C.[1]

References

-

1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde - ChemBK. [Link]

-

Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde - PrepChem.com. [Link]

-

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde (C007B-659897) - Cenmed. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chembk.com [chembk.com]

- 4. cenmed.com [cenmed.com]

- 5. prepchem.com [prepchem.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

The Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: A Technical Guide for Chemical Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile scaffold of significant interest in medicinal chemistry and drug development. We will explore the historical context of its synthetic discovery, delve into the mechanistic intricacies of the key transformations, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their work. We will examine the core synthetic strategy, which hinges on the powerful Vilsmeier-Haack reaction, followed by subsequent hydrolysis and N-alkylation. The causality behind experimental choices, quantitative data, and troubleshooting insights are integrated throughout to ensure a thorough and practical understanding.

Introduction: The Significance of the 2-Oxoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2] The 2-oxo-1,2-dihydroquinoline (or carbostyril) moiety, in particular, is a recurring motif in a variety of bioactive molecules. The introduction of a carbaldehyde group at the 3-position and a methyl group at the 1-position, as in 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, furnishes a highly versatile intermediate. This compound serves as a critical building block for the synthesis of more complex heterocyclic systems and as a precursor for various pharmaceutical agents, including those targeting neurological disorders and for the development of fluorescent probes for biological imaging.[3] The aldehyde functionality provides a reactive handle for a plethora of chemical transformations, enabling the exploration of diverse chemical space in drug discovery programs.

Historical Perspective: The Evolution of a Synthetic Strategy

The synthesis of quinolines has a rich history dating back to the 19th century with the discovery of methods like the Skraup and Friedländer syntheses.[4] However, the efficient construction of the 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is a more modern achievement, heavily relying on the Vilsmeier-Haack reaction. This powerful formylation reaction, named after Anton Vilsmeier and Albrecht Haack, was initially developed for the formylation of electron-rich arenes.[5] Its application to N-arylacetamides provides a convergent and effective route to 2-chloro-3-formylquinolines, which are the direct precursors to the desired 2-oxoquinoline core. This multi-step approach has become the cornerstone for the synthesis of this class of compounds due to its reliability and the ready availability of the starting materials.

The Core Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is most effectively achieved through a three-step sequence starting from readily available N-arylacetamides. This pathway offers a logical and scalable route to the target molecule.

Caption: Overall synthetic workflow for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Step 1: The Vilsmeier-Haack Reaction of N-Arylacetamides

The initial and most critical step is the Vilsmeier-Haack cyclization of an N-arylacetamide. This reaction constructs the quinoline core and introduces the chloro and formyl functionalities in a single operation.

Mechanism:

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[5] The N-arylacetamide is then activated by the Vilsmeier reagent, leading to an intramolecular electrophilic attack on the aromatic ring, followed by cyclization and subsequent elimination to afford the 2-chloro-3-formylquinoline. The electron-donating or withdrawing nature of the substituents on the N-arylacetamide can significantly influence the reaction yield and rate.

Caption: Mechanistic overview of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol:

A detailed protocol for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is as follows:

-

To a stirred solution of N,N-dimethylformamide (DMF) at 0-5 °C, slowly add phosphorus oxychloride (POCl₃).

-

To this Vilsmeier reagent, add the corresponding N-arylacetamide portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is heated to 80-90 °C for several hours.[6] The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[7]

Data Presentation: Substituent Effects on Vilsmeier-Haack Cyclization

| Entry | Substituent on Acetanilide | Reaction Time (h) | Yield (%) | Reference |

| 1 | H | 4 | 75 | [6] |

| 2 | 8-Methyl | 6-8 | 70-80 | [6] |

| 3 | 4-Nitro (electron-withdrawing) | 4 | Low | |

| 4 | 3-Methoxy (electron-donating) | 2 | High |

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Step 2: Hydrolysis of 2-Chloro-3-formylquinolines

The second step involves the conversion of the 2-chloroquinoline intermediate to the corresponding 2-oxoquinoline. This is typically achieved through acidic hydrolysis.

Mechanism:

The hydrolysis proceeds via a nucleophilic aromatic substitution mechanism. Under acidic conditions, the nitrogen of the quinoline ring is protonated, activating the ring towards nucleophilic attack. A water molecule attacks the C2 position, leading to the displacement of the chloride ion. Tautomerization of the resulting 2-hydroxyquinoline yields the more stable 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Experimental Protocol:

-

A mixture of the 2-chloro-3-formylquinoline and concentrated hydrochloric acid is refluxed for several hours.[8]

-

The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with water until the filtrate is neutral and then dried under vacuum.[8]

Step 3: N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

The final step is the N-methylation of the 2-oxoquinoline intermediate to yield the target compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Mechanism:

The N-methylation is a nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen of the 2-oxoquinoline, generating a nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the N-methylated product.

Caption: Mechanism of N-methylation of the 2-oxoquinoline intermediate.

Experimental Protocol:

-

To a stirred suspension of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in anhydrous DMF, cooled in an ice bath, sodium hydride (NaH) is added portion-wise.

-

The mixture is allowed to warm to room temperature and may be gently heated to ensure complete formation of the anion.

-

The reaction is then re-cooled in an ice bath, and methyl iodide is added dropwise.

-

The reaction mixture is stirred at ambient temperature for several hours until completion (monitored by TLC).

-

The mixture is then poured into water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid can be purified by trituration with diethyl ether or by column chromatography.

Spectroscopic Characterization

While specific, comprehensive spectral data for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not available in the aggregated search results, typical spectroscopic features for this class of compounds can be inferred.

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group around δ 3.5-4.0 ppm. The aldehydic proton would appear as a singlet at a downfield chemical shift, typically δ 9.5-10.5 ppm. The aromatic protons on the quinoline ring would resonate in the region of δ 7.0-8.5 ppm, with coupling patterns dependent on the substitution.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be observed around δ 190-200 ppm, while the C2-oxo carbon would appear around δ 160-165 ppm. The N-methyl carbon would resonate at approximately δ 30-35 ppm.

-

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹ and another strong C=O stretch for the amide in the quinolone ring around 1650-1670 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO₂ = 187.19 g/mol ) would be observed.

Conclusion and Future Outlook

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a well-established and robust process, primarily relying on the versatile Vilsmeier-Haack reaction. This technical guide has provided a detailed exploration of the synthetic pathway, from its historical underpinnings to practical, step-by-step protocols. The mechanistic insights and tabulated data offer a solid foundation for researchers to confidently approach the synthesis of this valuable intermediate.

The continued importance of the quinoline scaffold in drug discovery ensures that derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde will remain a focal point of research. Future work in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of novel biological activities of its downstream products. The inherent reactivity of the aldehyde group provides a gateway to a vast chemical space, promising the discovery of new therapeutic agents and advanced materials.

References

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 12, 2026, from [Link]

- Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. (2015). RSC Advances, 5(45), 35823-35832.

-

1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. (n.d.). Chem-Impex. Retrieved January 12, 2026, from [Link]

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(12), 6434-6463.

- Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. (2005). ChemInform, 36(36).

- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.

- Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). Molecules, 25(8), 1868.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).

- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). Molecules, 18(1), 635-651.

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 11-15.

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.

- Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.).

- A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. (1976). Journal of the Chemical Society, Perkin Transactions 1, 1-7.

- Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). European Journal of Medicinal Chemistry, 186, 111860.

- 2-Chlorobenzo[h]quinoline-3-carbaldehyde. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o533.

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.

- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2005). ChemInform, 36(36).

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic

- An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. (n.d.).

- Method for preparing iodinated N-methylquinoline compounds with an ester reactive solvent. (2009).

- A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies, 3(2), 01-05.

-

Hofmann Elimination. (n.d.). Yale University. Retrieved January 12, 2026, from [Link]

- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2005). Journal of the Chilean Chemical Society, 50(2), 523-527.

-

13C DEPT NMR 1D Spectrum. (n.d.). University of Utah. Retrieved January 12, 2026, from [Link]

- methylation of nucleophilic HN- with methyl iodide? (2019). Sciencemadness.org.

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). Molecules, 20(11), 19688-19701.

- Use of Methyliodide in o-Methylation of organic compounds. (2019). Organic & Medicinal Chem IJ, 14(2).

-

Alkylation of the following compound with methyl iodide under two... (n.d.). Pearson. Retrieved January 12, 2026, from [Link]

- Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. (2020). ACS Omega, 5(35), 22437-22448.

-

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Synthesis, spectroscopic characterization, molecular studies, and biological evaluation of (E)-N'-((7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)morpholine-4-carbothiohydrazide and some of its transition metal complexes. (2019). Journal of Molecular Structure, 1179, 64-76.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. chemijournal.com [chemijournal.com]

- 7. ijsr.net [ijsr.net]

- 8. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No. 67735-60-8). As a key heterocyclic building block, this compound serves as a valuable intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This document presents a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and provide a logical framework for spectral interpretation, grounded in authoritative chemical principles. This guide is intended for researchers, chemists, and drug development professionals who require a definitive reference for the characterization of this versatile quinolone derivative.

Molecular Structure and Overview

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde possesses a rigid, planar quinolone core. The structure features a lactam (cyclic amide) moiety, an α,β-unsaturated aldehyde group, and an N-methyl substituent. This unique combination of functional groups dictates its chemical reactivity and results in a distinct spectroscopic fingerprint. The electron-withdrawing nature of the two carbonyl groups significantly influences the electron distribution within the aromatic ring, which is clearly observable in its NMR spectra.

Caption: Molecular structure of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of an organic molecule. For the title compound, it allows for the unambiguous identification of the aldehyde, vinylic, aromatic, and N-methyl protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: A standard pulse program is used. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in the molecule, based on data from analogous quinolone structures and established chemical shift principles.[2][3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde (-CHO) | 10.2 - 10.5 | Singlet (s) | - | Highly deshielded due to the anisotropy of the C=O bond. |

| H-4 | 8.5 - 8.8 | Singlet (s) | - | Vinylic proton, significantly deshielded by the adjacent aldehyde and ring system. |

| H-5 | 8.0 - 8.2 | Doublet (d) | ~8.0 | Aromatic proton ortho to the ring fusion, deshielded by the lactam carbonyl. |

| H-7 | 7.7 - 7.9 | Triplet (t) | ~7.5 | Aromatic proton coupled to H-6 and H-8. |

| H-6 | 7.4 - 7.6 | Triplet (t) | ~7.5 | Aromatic proton coupled to H-5 and H-7. |

| H-8 | 7.3 - 7.5 | Doublet (d) | ~8.0 | Aromatic proton adjacent to the N-methyl group. |

| N-Methyl (-NCH₃) | 3.6 - 3.8 | Singlet (s) | - | Attached to the nitrogen atom of the lactam. |

Spectral Interpretation: A Causal Analysis

The ¹H NMR spectrum is characterized by distinct regions corresponding to different proton types.

-

Downfield Region (δ > 8.0 ppm): The aldehyde proton appears as a sharp singlet furthest downfield (δ ~10.3 ppm) due to the strong deshielding effect of the carbonyl group.[4] The vinylic H-4 proton is also found in this region (δ ~8.6 ppm), its significant downfield shift is a result of its position on a double bond conjugated to two electron-withdrawing carbonyl groups.

-

Aromatic Region (δ 7.0 - 8.2 ppm): The four protons on the benzo-fused ring appear in this range. H-5 is the most deshielded of the aromatic protons due to the anisotropic effect of the nearby C-2 carbonyl group. The protons exhibit predictable splitting patterns (doublets and triplets) arising from ortho-coupling, allowing for their specific assignment.[5]

-

Upfield Region (δ < 4.0 ppm): The N-methyl group gives rise to a sharp singlet at approximately 3.7 ppm. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic system.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of the functional groups.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H spectrum.

-

Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]

-

Data Processing: Standard Fourier transformation and processing are applied.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Aldehyde (C=O) | 188 - 192 | Aldehyde carbonyl carbon. |

| C-2 (Lactam C=O) | 160 - 163 | Amide carbonyl carbon, shielded relative to the aldehyde. |

| C-4 | 148 - 152 | Vinylic carbon, highly deshielded. |

| C-8a | 140 - 142 | Quaternary aromatic carbon at the ring junction. |

| C-7 | 133 - 136 | Aromatic CH carbon. |

| C-5 | 130 - 132 | Aromatic CH carbon. |

| C-3 | 126 - 129 | Vinylic carbon attached to the aldehyde group. |

| C-6 | 124 - 126 | Aromatic CH carbon. |

| C-4a | 120 - 122 | Quaternary aromatic carbon at the ring junction. |

| C-8 | 115 - 117 | Aromatic CH carbon. |

| N-Methyl (-NCH₃) | 29 - 32 | Aliphatic carbon of the N-methyl group. |

Spectral Interpretation: Unveiling the Carbon Framework

The ¹³C NMR spectrum confirms the presence of 11 distinct carbon signals.

-